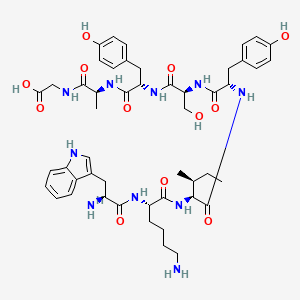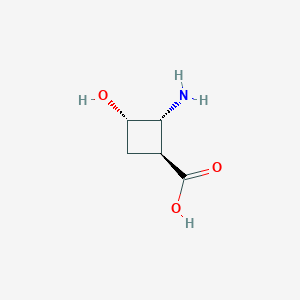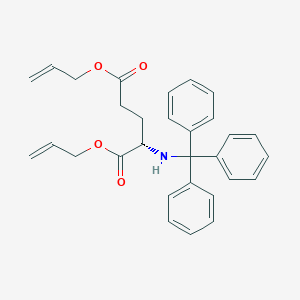
(2S,6R)-6-ethynyl-1,2,3,6-tetrahydropyridine-2-carboxylic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(2S,6R)-6-ethynyl-1,2,3,6-tetrahydropyridine-2-carboxylic acid is a chiral compound with potential applications in various fields of chemistry and biology. Its unique structure, featuring an ethynyl group and a tetrahydropyridine ring, makes it an interesting subject for research and development.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (2S,6R)-6-ethynyl-1,2,3,6-tetrahydropyridine-2-carboxylic acid typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 2-pyridinecarboxylic acid and ethynyl bromide.
Formation of Tetrahydropyridine Ring: The tetrahydropyridine ring is formed through a series of cyclization reactions. This step often requires the use of strong bases like sodium hydride or potassium tert-butoxide.
Introduction of Ethynyl Group: The ethynyl group is introduced via a Sonogashira coupling reaction, which involves the use of palladium catalysts and copper co-catalysts under an inert atmosphere.
Chiral Resolution: The final step involves the resolution of the racemic mixture to obtain the desired (2S,6R) enantiomer. This can be achieved through chiral chromatography or enzymatic resolution.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems ensures high yield and purity. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for efficient production.
化学反応の分析
Types of Reactions
(2S,6R)-6-ethynyl-1,2,3,6-tetrahydropyridine-2-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The ethynyl group can be oxidized to form carboxylic acids or aldehydes using oxidizing agents like potassium permanganate or osmium tetroxide.
Reduction: The tetrahydropyridine ring can be reduced to a piperidine ring using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The ethynyl group can undergo nucleophilic substitution reactions with halogens or other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate, osmium tetroxide, and hydrogen peroxide.
Reduction: Lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation.
Substitution: Halogens (chlorine, bromine), nucleophiles (amines, thiols).
Major Products
Oxidation: Carboxylic acids, aldehydes.
Reduction: Piperidine derivatives.
Substitution: Halogenated or nucleophile-substituted derivatives.
科学的研究の応用
(2S,6R)-6-ethynyl-1,2,3,6-tetrahydropyridine-2-carboxylic acid has several scientific research applications:
Chemistry: Used as a building block for the synthesis of complex organic molecules.
Biology: Investigated for its potential as a ligand in enzyme inhibition studies.
Medicine: Explored for its potential therapeutic effects in neurological disorders.
Industry: Utilized in the development of novel materials and catalysts.
作用機序
The mechanism of action of (2S,6R)-6-ethynyl-1,2,3,6-tetrahydropyridine-2-carboxylic acid involves its interaction with specific molecular targets. The ethynyl group can form covalent bonds with active site residues of enzymes, leading to inhibition or modulation of enzyme activity. The tetrahydropyridine ring can interact with receptor sites, influencing signal transduction pathways.
類似化合物との比較
Similar Compounds
(2S,6R)-6-ethynyl-1,2,3,6-tetrahydropyridine-2-carboxamide: Similar structure but with an amide group instead of a carboxylic acid.
(2S,6R)-6-ethynyl-1,2,3,6-tetrahydropyridine-2-methanol: Similar structure but with a hydroxyl group instead of a carboxylic acid.
Uniqueness
(2S,6R)-6-ethynyl-1,2,3,6-tetrahydropyridine-2-carboxylic acid is unique due to its specific combination of an ethynyl group and a tetrahydropyridine ring, which imparts distinct chemical reactivity and biological activity. Its chiral nature also adds to its uniqueness, making it a valuable compound for stereoselective synthesis and research.
特性
CAS番号 |
484664-50-8 |
|---|---|
分子式 |
C8H9NO2 |
分子量 |
151.16 g/mol |
IUPAC名 |
(2S,6R)-6-ethynyl-1,2,3,6-tetrahydropyridine-2-carboxylic acid |
InChI |
InChI=1S/C8H9NO2/c1-2-6-4-3-5-7(9-6)8(10)11/h1,3-4,6-7,9H,5H2,(H,10,11)/t6-,7-/m0/s1 |
InChIキー |
QGQNNIBXIFGPMZ-BQBZGAKWSA-N |
異性体SMILES |
C#C[C@H]1C=CC[C@H](N1)C(=O)O |
正規SMILES |
C#CC1C=CCC(N1)C(=O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![2-Oxazolidinone, 4-[(acetyloxy)methyl]-, (4S)-](/img/structure/B14247822.png)
![2-Propyn-1-ol, 1-[bis(2-phenylethyl)phosphinyl]-3-(trimethylsilyl)-](/img/structure/B14247830.png)

![N-ethyl-N'-[4-[4-[4-[4-[4-[4-[4-[4-[4-[4-[4-[4-(ethylamino)butylamino]butylamino]butylamino]butylamino]butylamino]butylamino]butylamino]butylamino]butylamino]butylamino]butylamino]butyl]butane-1,4-diamine](/img/structure/B14247837.png)

![Bicyclo[4.1.0]heptan-3-ol, 4-hydroperoxy-4,7,7-trimethyl-](/img/structure/B14247843.png)
![1-Diazonio-3-methyl-3-[(E)-phenyldiazenyl]but-1-en-2-olate](/img/structure/B14247848.png)


![7-{[tert-Butyl(dimethyl)silyl]oxy}-6,6-dimethyl-5-oxoheptanal](/img/structure/B14247867.png)
![Oxirane, [(2,3-dimethylphenoxy)methyl]-, (2S)-](/img/structure/B14247886.png)
![3-Benzoylbicyclo[3.2.1]oct-3-en-2-one](/img/structure/B14247891.png)
![([1,1'-Biphenyl]-2-yl)(dibutyl)phosphane](/img/structure/B14247893.png)
